molecular formula C8H6F3NO B1323400 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone CAS No. 358780-14-0

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B1323400
CAS No.: 358780-14-0
M. Wt: 189.13 g/mol
InChI Key: NAUKVLRFGMDIAN-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS: 358780-14-0) is a fluorinated pyridine derivative with the molecular formula C₈H₆F₃NO and a molecular weight of 189.13 g/mol . It is characterized by a ketone functional group at the 3-position of the pyridine ring and a trifluoromethyl (-CF₃) substituent at the 6-position. This compound is widely used as a fluorinated building block in pharmaceutical and agrochemical research due to the electron-withdrawing and metabolically stable nature of the -CF₃ group . Synonyms include 5-Acetyl-2-(Trifluoromethyl)Pyridine and Ethanone, 1-[6-(Trifluoromethyl)-3-Pyridinyl]- .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUKVLRFGMDIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619317
Record name 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
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Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358780-14-0
Record name 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Trifluoromethyl-pyridin-3-yl)-ethanone
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone typically involves:

  • Introduction of the trifluoromethyl group at the 6-position of the pyridine ring.
  • Installation of the ethanone (acetyl) group at the 3-position.

This is often achieved through lithiation of a suitably substituted pyridine followed by electrophilic acylation.

Detailed Synthetic Route

A representative and well-documented synthetic procedure is as follows:

  • Starting Material: 2-trifluoromethyl-5-bromopyridine (5.0 g, 22 mmol)
  • Step 1: Lithiation
    The bromopyridine is treated with sec-butyllithium (0.91 M in cyclohexane, 24 mL, 22 mmol) at -78 °C in diethyl ether. This step generates a lithiated intermediate at the 3-position of the pyridine ring.
  • Step 2: Electrophilic Acylation
    N,N-dimethylaminoacetamide (2.3 mL, 24 mmol) dissolved in diethyl ether (10 mL) is added dropwise at -78 °C. The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature overnight. This introduces the ethanone group at the 3-position via nucleophilic addition to the amide carbonyl.
  • Step 3: Workup and Purification
    The reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (pentane/ether 9:1) to yield this compound as a light yellow solid.
  • Yield: Approximately 54% (2.3 g, 12 mmol)
  • Characterization: ^1H NMR (CDCl3) δ 9.26 (br s, 1H), 8.43 (br d, J=5.6 Hz, 1H), 7.83 (br d, J=7.2 Hz, 1H), 2.71 (s, 3H).

Alternative Preparation Notes

  • The lithiation step requires strict low-temperature control (-78 °C) to avoid side reactions and ensure regioselectivity.
  • The use of sec-butyllithium is preferred for efficient metalation at the desired position.
  • The electrophilic acylation with N,N-dimethylaminoacetamide is a mild method to introduce the acetyl group without harsh acidic conditions.
  • Purification by column chromatography is necessary to isolate the pure product due to possible side products.

Preparation in Formulation Context

For biological or in vivo studies, this compound is often prepared as a stock solution or formulation:

Stock Solution Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 5.29 mL 26.44 mL 52.87 mL
5 mM 1.06 mL 5.29 mL 10.57 mL
10 mM 0.53 mL 2.64 mL 5.29 mL
  • Preparation involves dissolving the compound in DMSO to make a master stock solution.
  • For in vivo formulations, the DMSO stock is diluted sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before adding the next solvent. Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Industrial and Scale-Up Considerations

  • While detailed industrial synthesis of this exact compound is less documented, similar fluorinated pyridine ketones are produced using continuous flow reactors to improve reaction control and yield.
  • Purification typically involves recrystallization or distillation depending on the scale and purity requirements.
  • Avoidance of harsh reagents and optimization of reaction conditions (temperature, solvent, stoichiometry) are critical for scalability and safety.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes Yield (%)
Lithiation sec-Butyllithium, -78 °C, Et2O Regioselective metalation at C-3 -
Electrophilic Acylation N,N-dimethylaminoacetamide, -78 °C to RT Mild acylation to introduce ethanone -
Workup & Purification Water extraction, MgSO4 drying, column chromatography Purification to isolate product 54
Formulation DMSO stock, sequential dilution with PEG300, Tween 80, water or corn oil For biological applications -

Research Findings and Notes

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery.
  • The synthetic method using lithiation and electrophilic acylation is preferred for regioselectivity and functional group tolerance.
  • The compound’s preparation requires careful control of reaction temperature and stoichiometry to maximize yield and purity.
  • Formulation methods ensure solubility and bioavailability for in vivo studies, with stepwise solvent addition critical to maintain solution clarity.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and selectivity, making it particularly valuable in developing drugs targeting neurological disorders.

Case Study:
Research has indicated that derivatives of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone exhibit potent inhibition of human 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes. Compounds synthesized from this structure have shown promising results in improving insulin sensitivity and reducing blood glucose levels in clinical studies .

Agricultural Chemistry

In agricultural applications, this compound serves as a building block for agrochemicals, particularly in the formulation of herbicides and insecticides. Its fluorinated structure contributes to effective pest control while minimizing environmental impact.

Data Table: Agrochemical Applications

Compound TypeApplicationEffectiveness
HerbicidesWeed controlHigh
InsecticidesPest managementModerate

Material Science

The compound is utilized in developing advanced materials such as polymers and coatings. Its fluorinated nature imparts enhanced thermal and chemical stability, making it suitable for high-performance applications.

Example:
Research shows that incorporating this compound into polymer matrices improves their resistance to degradation under harsh environmental conditions .

Research in Organic Synthesis

This compound is a versatile reagent in organic synthesis, facilitating complex reactions that enable the creation of diverse chemical libraries for drug discovery. Its unique reactivity allows for the development of novel compounds with potential therapeutic applications.

Case Study:
In a study focusing on organic synthesis, researchers successfully utilized this compound to create a series of pyridinyl derivatives that exhibited significant biological activity against various cancer cell lines .

Analytical Chemistry

In analytical chemistry, this compound is often employed as a standard for quantitative analysis. It aids researchers in accurately measuring and analyzing similar compounds within complex mixtures.

Application Example:
Analytical methods utilizing this compound have been developed to improve the detection limits of related compounds in environmental samples .

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can function as a receptor agonist, activating specific receptors and triggering downstream signaling pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 358780-14-0 C₈H₆F₃NO 189.13 -CF₃, ketone Pharmaceutical intermediates
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 150698-72-9 C₇H₃ClF₃NO 225.56 -Cl, trifluoroacetyl Agrochemical synthesis
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone 1881330-45-5 C₉H₈F₃NO 203.16 -CF₃, -CH₃ Drug discovery (lipophilicity enhancer)
2-Trifluoromethylnicotinic Acid 131747-43-8 C₇H₄F₃NO₂ 199.11 -CF₃, carboxylic acid Metal chelation

Biological Activity

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone, also known as 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₈H₆F₃NO
  • Molecular Weight : 189.13 g/mol
  • CAS Number : 231291-22-8
  • IUPAC Name : this compound
  • Structure :
CC O C1 CN C C C1 C F F F\text{CC O C1 CN C C C1 C F F F}

Biological Activity Overview

The biological activity of this compound is primarily characterized by its inhibitory effects on specific enzymes and potential antimicrobial properties. Here are some notable findings:

Enzyme Inhibition

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :
    • Compounds related to this compound have been studied for their ability to inhibit the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids.
    • A study demonstrated that derivatives with similar structures exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against this enzyme, which is implicated in metabolic disorders such as type 2 diabetes .
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. For instance, it demonstrated moderate antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
    • The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production in bacteria .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Metabolic Syndrome :
    A clinical study evaluated the effects of a related compound on patients with metabolic syndrome, showing improvements in insulin sensitivity and reductions in plasma glucose levels . This suggests that compounds like this compound could be beneficial in managing conditions associated with glucocorticoid metabolism.
  • Antibiofilm Activity :
    Research has indicated that derivatives exhibit significant antibiofilm activity against Staphylococcus aureus and Enterococcus faecalis, with MBIC (minimum biofilm inhibitory concentration) values indicating effective prevention of biofilm formation . This property is particularly valuable in treating persistent infections.

Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of this compound:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Precautionary measures include avoiding ingestion and contact with skin or eyes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include cross-coupling reactions using trifluoromethyl-containing precursors. Yield optimization requires precise control of stoichiometry, temperature (often 0–60°C), and solvent polarity (e.g., dichloromethane or DMF). Impurities from incomplete acylation or trifluoromethyl group degradation are common; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for the carbonyl in ¹³C NMR) and pyridine ring protons (δ ~8.0–9.0 ppm). The trifluoromethyl group (CF₃) is identified via ¹⁹F NMR (δ ~-60 to -70 ppm).
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 189.14 (C₈H₆F₃NO) .
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100–1200 cm⁻¹) are diagnostic .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group. Use chemical fume hoods for handling; personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be neutralized with aqueous base (e.g., NaOH) before disposal to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The CF₃ group deactivates the pyridine ring via inductive effects, reducing electrophilicity at the 3-position. Reactivity can be enhanced using directing groups (e.g., methoxy or amino substituents) or transition-metal catalysts (e.g., Pd/Cu for cross-couplings). Computational studies (DFT) reveal localized electron density changes at the acetylated carbon, guiding reaction design .

Q. What strategies mitigate instability issues during long-term storage or under acidic/basic conditions?

  • Methodological Answer : Stabilization methods include:

  • Lyophilization : Reduces hydrolytic degradation by removing moisture.
  • Derivatization : Converting the acetyl group to a more stable oxime or hydrazone.
  • Buffered Solutions : Maintain pH 6–7 to prevent acid-catalyzed decomposition. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring are recommended for shelf-life determination .

Q. How is this compound utilized as a precursor in pharmaceutical research?

  • Methodological Answer : It serves as a key intermediate for:

  • PI3K Inhibitors : Substituted pyridines with trifluoromethyl groups enhance target binding affinity and metabolic stability.
  • Anticancer Agents : Functionalization at the acetyl group (e.g., forming Schiff bases) introduces bioactivity.
  • Fluorinated Probes : Used in PET imaging due to the ¹⁸F-labeling potential of the CF₃ group .

Q. What computational tools are effective for predicting synthetic pathways or biological interactions?

  • Methodological Answer :

  • Retrosynthesis Software : Tools like Chematica or ASKCOS propose viable routes using known reaction databases.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases).
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties, guiding lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
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1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

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